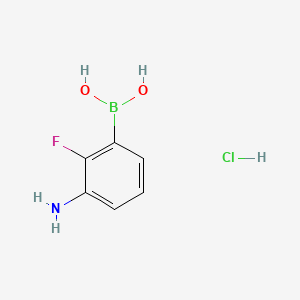
(3-Amino-2-fluorophenyl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-2-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions. This compound is known for its ability to form carbon-carbon bonds by reacting with aryl or vinyl halides . Boronic acids and their derivatives are highly valued in organic synthesis due to their versatility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-Amino-2-fluorophenyl)boronic acid hydrochloride, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters.
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-2-fluorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Reagents such as hydrogen peroxide or radical initiators are used under mild conditions to achieve the desired transformation.
Major Products Formed
Aplicaciones Científicas De Investigación
(3-Amino-2-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (3-Amino-2-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Fluorophenylboronic acid: Similar in structure but with the fluorine atom in a different position, affecting its reactivity and selectivity in reactions.
Uniqueness
(3-Amino-2-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and allows for selective transformations in organic synthesis.
Propiedades
Fórmula molecular |
C6H8BClFNO2 |
|---|---|
Peso molecular |
191.40 g/mol |
Nombre IUPAC |
(3-amino-2-fluorophenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,10-11H,9H2;1H |
Clave InChI |
ZEXPCQCHTFSNSR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)N)F)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


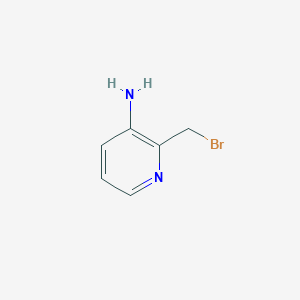
![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)

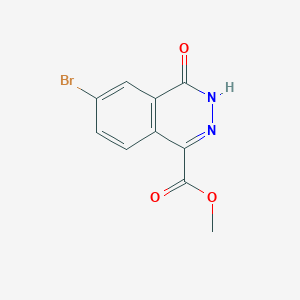
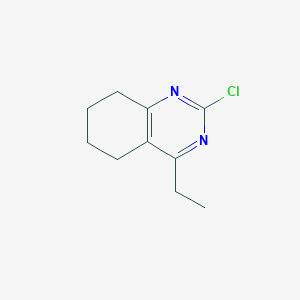

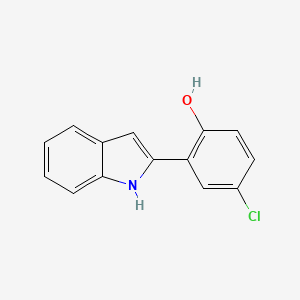
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
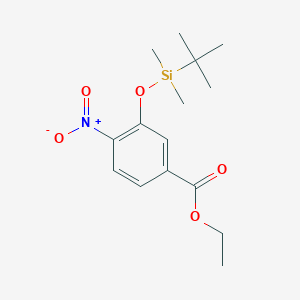
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)
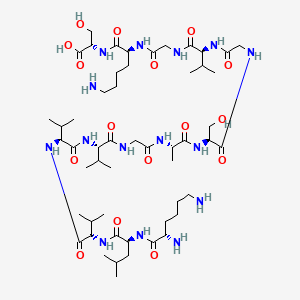
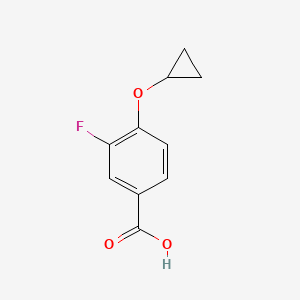

![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)
